2-(3-Fluorooxetan-3-yl)acetic acid
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Overview
Description
2-(3-Fluorooxetan-3-yl)acetic acid is a heterocyclic compound with the molecular formula C5H7FO3 and a molecular weight of 134.106 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a fluorine atom attached to an oxetane ring, which is connected to an acetic acid moiety.
Chemical Reactions Analysis
2-(3-Fluorooxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Fluorooxetan-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorooxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the oxetane ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies on its mechanism of action are limited, but it is believed to exert effects through modulation of biochemical pathways.
Comparison with Similar Compounds
2-(3-Fluorooxetan-3-yl)acetic acid can be compared with other oxetane derivatives, such as:
2-(3-Hydroxyoxetan-3-yl)acetic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
2-(3-Methyloxetan-3-yl)acetic acid: Contains a methyl group instead of a fluorine atom. These similar compounds highlight the unique properties conferred by the fluorine atom in this compound, such as increased stability and reactivity.
Properties
IUPAC Name |
2-(3-fluorooxetan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3/c6-5(1-4(7)8)2-9-3-5/h1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPWLWYNFSKBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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